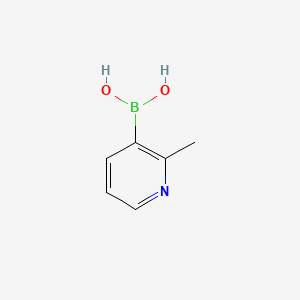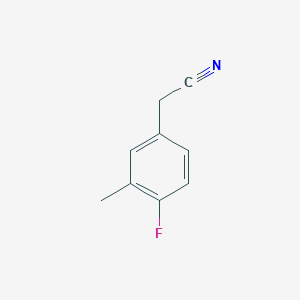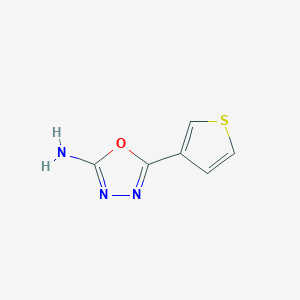
4-(Piperidin-4-yloxy)benzamide hydrochloride
Descripción general
Descripción
4-(Piperidin-4-yloxy)benzamide hydrochloride, commonly referred to as 4-POBA, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. 4-POBA is a white crystalline solid with a molecular weight of 315.86 g/mol and a melting point of 140-141 °C. It is soluble in water and ethanol, and is relatively stable under normal laboratory conditions. It is used as a reagent in organic synthesis, and is also a useful intermediate for the preparation of other compounds.
Aplicaciones Científicas De Investigación
Pharmacodynamics and Mechanisms of Action
Piperidine derivatives, including compounds related to 4-(Piperidin-4-yloxy)benzamide hydrochloride, exhibit diverse pharmacological activities. These activities often stem from their interaction with various receptors and enzymes in the body, leading to potential therapeutic applications in treating disorders like depression, anxiety, schizophrenia, and cardiovascular diseases. The review of antidepressants and active ingredients of traditional Chinese medicine targeting 5-HT1A receptors by Wang et al. (2019) discusses the importance of functional groups such as piperazine, piperidine, and pyrimidine in modulating receptor activity, which could be relevant to the research applications of this compound derivatives (Wang, Zhang, Du, Ding, Gong, & Liu, 2019).
Neuropharmacology and Mental Health
Research on dopamine D2 receptor antagonists, such as eticlopride, provides insights into the neuropharmacological applications of piperidine derivatives. These compounds play a crucial role in understanding and treating neuropsychiatric disorders, offering models for the development of new therapeutic agents. The review by Martelle and Nader (2008) underscores the utility of piperidine-based compounds in behavioral models predictive of antipsychotic activity and their impact on learning and memory, suggesting potential research avenues for this compound in similar contexts (Martelle & Nader, 2008).
Anti-infective Properties
The review by Girase et al. (2020) on the anti-mycobacterial activity of piperazine and its analogues highlights the antimicrobial potential of piperidine derivatives. These compounds, through their structural diversity, offer promising leads against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This area of research may encompass the applications of this compound derivatives in developing new anti-infective therapies (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(Piperidin-4-yloxy)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes in the transcription and expression of target genes, which in turn affects the behavior of cells .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of this pathway leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Result of Action
The activation of HIF-1 by this compound leads to the upregulation of the downstream target gene p21 . This results in the promotion of tumor cell apoptosis . The compound also upregulates the expression of cleaved caspase-3, further promoting apoptosis .
Action Environment
The action of this compound is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment is beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Análisis Bioquímico
Biochemical Properties
4-(Piperidin-4-yloxy)benzamide hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as hypoxia-inducible factor 1 (HIF-1) pathways . The interaction with HIF-1α protein leads to the induction of downstream target genes, including p21, which is involved in cell cycle regulation and apoptosis . Additionally, this compound has been found to upregulate the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In HepG2 cells, this compound exhibits significant inhibitory bioactivity, with an IC50 value of 0.12 μM . It induces the expression of HIF-1α protein and its downstream target gene p21, leading to cell cycle arrest and apoptosis . Furthermore, this compound influences cell signaling pathways by modulating the activity of proteins involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the HIF-1α protein, leading to its stabilization and activation . This activation results in the transcription of target genes involved in cellular adaptation to hypoxia, such as p21 and cleaved caspase-3 . The compound’s ability to modulate gene expression and protein activity highlights its potential as a therapeutic agent in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity over extended periods, with consistent induction of HIF-1α and its target genes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant bioactivity, promoting apoptosis and cell cycle arrest in tumor cells . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. The compound’s metabolism may affect its efficacy and safety, with potential impacts on metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its bioactivity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence the compound’s therapeutic efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is critical for its interaction with target biomolecules and its overall bioactivity.
Propiedades
IUPAC Name |
4-piperidin-4-yloxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSORURHWDYOFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593842 | |
| Record name | 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857048-73-8 | |
| Record name | 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)











